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molecular formula C7H6N2OS B3053210 3-Isothiocyanato-2-methoxypyridine CAS No. 52023-94-6

3-Isothiocyanato-2-methoxypyridine

Cat. No. B3053210
M. Wt: 166.20
InChI Key: XTUAFLZKZLLDNU-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

The title compound, MS (ISP): m/e=342.1 (M+H+), was prepared as for example 1, steps A to C. Step A was performed using 3-isothiocyanato-2-methoxy-pyridine and yielded 5-(2-methoxy-pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester. This was hydrolized in step B to 5-(2-methoxy-pyridin-3-ylamino)-thiazole-4-carboxylic acid, which was reacted with 6-methyl-pyridin-2-ylamine in step C. 3-Isothiocyanato-2-methoxy-pyridine was prepared as in example 96, starting from 2-methoxy-pyridin-3-ylamine.
Name
5-(2-methoxy-pyridin-3-ylamino)-thiazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([NH:9][C:10]2[S:14]C=NC=2C(O)=O)=[CH:7][CH:6]=[CH:5][N:4]=1.CC1N=C(N)C=CC=1.COC1C(N)=CC=CN=1>>[N:9]([C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=1)=[C:10]=[S:14]

Inputs

Step One
Name
5-(2-methoxy-pyridin-3-ylamino)-thiazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC=C1NC1=C(N=CS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C=1C(=NC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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